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Compound of Interest

Compound Name:
2-Chloro-4,6-dimethylpyrimidin-5-

ol

CAS No.: 89808-09-3

Cat. No.: B12918309

Get Quote

CAS Registry Number: 89808-09-3 Molecular Formula: C₆H₇ClN₂O Molecular Weight: 158.59

g/mol

Executive Summary
This guide provides a comprehensive spectral analysis of 2-Chloro-4,6-dimethylpyrimidin-5-
ol. As a Senior Application Scientist, I have structured this document to move beyond simple

data listing. We will explore the causality behind the spectral features, the structural logic

dictating the signals, and the experimental protocols required to obtain high-fidelity data. This

compound is a symmetric, functionalized pyrimidine often used as a scaffold for kinase

inhibitors and agrochemicals; accurate characterization is the first line of defense against

synthetic failure.

Structural Analysis & Symmetry Arguments
Before interpreting spectra, we must understand the molecule's symmetry.

Point Group: Effectively
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(assuming planar geometry).

Symmetry Elements: A

axis passes through the C2-Cl and C5-OH bonds.

Consequences for NMR:

The two methyl groups at positions 4 and 6 are chemically equivalent. They will appear as

a single signal in both

H and

C NMR.

The ring carbons C4 and C6 are equivalent.

There are no aromatic protons on the ring; the only protons are the methyls and the

hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: Sample Preparation

Solvent Selection:DMSO-d₆ is the mandatory solvent. Chloroform-d (

) is unsuitable because the hydroxyl proton signal will likely be broad, exchange-suppressed,
or invisible due to rapid proton exchange. DMSO forms strong hydrogen bonds, "locking" the
OH proton and sharpening the signal.

Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent.

Water Suppression: Ensure the DMSO is dry. Water signals in wet DMSO (3.33 ppm) can

overlap with or broaden the exchangeable OH signal.

H NMR Data (400 MHz, DMSO-d₆)
The proton spectrum is deceptively simple due to symmetry.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Logic

10.20 - 10.80 Broad Singlet (s) 1H -OH (C5)

The hydroxyl

proton is

deshielded by

the aromatic ring

and the electron-

withdrawing

chlorine at C2.

Its position varies

with

concentration

and temperature.

2.40 - 2.48 Singlet (s) 6H -CH₃ (C4, C6)

Methyls attached

to an aromatic

heterocycle

typically resonate

at 2.3–2.5 ppm.

The electron-

donating OH

ortho to these

methyls slightly

shields them

compared to the

non-hydroxylated

precursor.

3.33 Singlet - H₂O (Impurity)

Common in

DMSO-d₆; do not

confuse with

sample signals.

2.50 Quintet - DMSO (Solvent)
Residual solvent

peak.

C NMR Data (100 MHz, DMSO-d₆)
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The carbon spectrum should display exactly 4 distinct signals due to symmetry.

Chemical Shift (δ,
ppm)

Carbon Type Assignment
Electronic
Environment

160.5 Quaternary (Cq) C4, C6

Deshielded by the

adjacent Nitrogen

atoms (C=N bond

character).

152.0 Quaternary (Cq) C2

Attached to the

electronegative

Chlorine and flanked

by two Nitrogens.

146.5 Quaternary (Cq) C5

The ipso carbon

attached to the

Oxygen. The OH

group is an electron

donor by resonance

but withdrawing by

induction; in

pyrimidines, this

position is typically

shielded relative to

C4/C6.

19.2
Methyl (

)
4,6-CH₃

Typical aliphatic

methyl attached to an

aromatic system.

Analyst Note: If you observe a signal around 120-130 ppm, suspect unreacted starting material

or a dechlorinated impurity (2-H).
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Mass Spectrometry (MS)
Ionization Strategy

Method: Electrospray Ionization (ESI) in Positive (+) or Negative (-) mode.

Positive Mode: Look for

.

Negative Mode: Look for

. Phenolic protons ionize well in negative mode.

GC-MS (EI): Also suitable due to the compound's volatility and stability.

Fragmentation Pattern (EI/ESI)
The presence of Chlorine provides a definitive isotopic signature.[1]
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m/z Value Ion Identity
Relative
Abundance

Mechanistic Origin

158
(

)

100% (Base) Molecular ion.

160
(

)

~32%

Characteristic 3:1

Chlorine isotope

pattern. Crucial for

confirmation.

141 Medium
Loss of the hydroxyl

radical (17 Da).

123 Low

Homolytic cleavage of

the C-Cl bond (35

Da).

117 High

Retro-Diels-Alder type

ring cleavage (Loss of

acetonitrile).

Fragmentation Logic Diagram
The following diagram illustrates the primary fragmentation pathways expected in Electron

Impact (EI) mass spectrometry.

Molecular Ion (M+)
m/z 158/160 (3:1)

[M - OH]+
m/z 141/143

- •OH (17)

[M - Cl]+
m/z 123

- •Cl (35)

Ring Cleavage
(Loss of CH3CN)

m/z ~117

RDA Cleavage
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Figure 1: Predicted Mass Spectrometry fragmentation pathways for 2-Chloro-4,6-
dimethylpyrimidin-5-ol.

Infrared Spectroscopy (FT-IR)
Key Absorption Bands
Data collected via ATR (Attenuated Total Reflectance) on the solid neat sample.

Wavenumber (

)
Vibration Mode Description

3200 - 3500 O-H Stretch

Broad band. Indicates

intermolecular hydrogen

bonding (dimerization).

2920 - 2980 C-H Stretch
Weak aliphatic stretches from

the methyl groups.

1560 - 1590 C=N / C=C Ring Stretch
Characteristic "breathing"

modes of the pyrimidine ring.

1250 - 1300 C-O Stretch
Strong band corresponding to

the phenolic C-O bond.

740 - 780 C-Cl Stretch
Distinctive fingerprint band for

aryl chlorides.

Synthesis & Impurity Profiling Logic
Understanding the origin of the sample aids in identifying spectral anomalies. The compound is

typically synthesized via the chlorination of a pyrimidinedione or oxidation of a precursor.
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4,6-Dimethyl-2-hydroxypyrimidine Chlorination
(POCl3)

2-Chloro-4,6-dimethylpyrimidine
(CAS 4472-44-0)

Impurity B:
Over-chlorinated

(5-Cl analog)

Side Rxn

Functionalization
(Oxidation/Hydrolysis)

TARGET:
2-Chloro-4,6-dimethylpyrimidin-5-ol

Impurity A:
Unreacted Precursor

(No Cl isotope pattern)

Incomplete

Click to download full resolution via product page

Figure 2: Synthetic logic flow highlighting potential impurities detectable in spectral analysis.

Quality Control Checklist
To validate your sample, ensure the following criteria are met:

Isotope Ratio: Does the MS show a 3:1 ratio at M/M+2? (Confirms Chlorine).

Symmetry: Does the

H NMR show only two singlets (plus solvent)? (Confirms symmetry and purity).

OH Presence: Is there a broad singlet >10 ppm in DMSO? (Confirms 5-OH).

Absence of Aromatics: Are there signals in the 6.5–8.0 ppm range? (If yes, the sample is

contaminated with starting material or hydrolyzed byproducts).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Mass Spectrometry [www2.chemistry.msu.edu]

To cite this document: BenchChem. [Spectral Characterization Guide: 2-Chloro-4,6-
dimethylpyrimidin-5-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12918309/docs#spectral-characterization-guide-2-
chloro-4-6-dimethylpyrimidin-5-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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